molecular formula C10H8Cl3N3O B11833644 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol CAS No. 88404-46-0

2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol

Cat. No.: B11833644
CAS No.: 88404-46-0
M. Wt: 292.5 g/mol
InChI Key: XVSQFAAJHJLKOD-UHFFFAOYSA-N
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Description

2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinazoline ring substituted with three chlorine atoms and an ethanolamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol typically involves the reaction of 2,6,8-trichloroquinazoline with ethanolamine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine group can yield 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]acetaldehyde or 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]acetic acid .

Scientific Research Applications

2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The ethanolamine group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol is unique due to the presence of three chlorine atoms on the quinazoline ring, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

88404-46-0

Molecular Formula

C10H8Cl3N3O

Molecular Weight

292.5 g/mol

IUPAC Name

2-[(2,6,8-trichloroquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C10H8Cl3N3O/c11-5-3-6-8(7(12)4-5)15-10(13)16-9(6)14-1-2-17/h3-4,17H,1-2H2,(H,14,15,16)

InChI Key

XVSQFAAJHJLKOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)NCCO)Cl)Cl

Origin of Product

United States

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